molecular formula C6H9NO4 B7770674 ethyl (2E)-2-hydroxyimino-3-oxobutanoate

ethyl (2E)-2-hydroxyimino-3-oxobutanoate

Cat. No.: B7770674
M. Wt: 159.14 g/mol
InChI Key: IACSYDRIOYGJNH-FNORWQNLSA-N
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Description

The compound with the identifier “ethyl (2E)-2-hydroxyimino-3-oxobutanoate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-hydroxyimino-3-oxobutanoate involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-2-hydroxyimino-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Various catalysts may be used to enhance the reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

ethyl (2E)-2-hydroxyimino-3-oxobutanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-hydroxyimino-3-oxobutanoate involves its interaction with specific molecular targets and pathways. This includes:

    Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes.

Properties

IUPAC Name

ethyl (2E)-2-hydroxyimino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h10H,3H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACSYDRIOYGJNH-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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